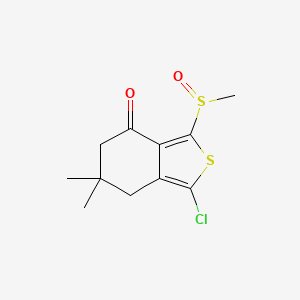
1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a chlorine atom, two methyl groups, a methylsulfinyl group, and a ketone functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-chlorobenzothiophene and 2,2-dimethylpropane-1,3-diol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The ketone functional group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one.
Reduction: Formation of 1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-ol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one is used as a building block in organic synthesis
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique properties make it valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one involves its interaction with specific molecular targets. The chlorine atom and the methylsulfinyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-Chloro-6,6-dimethyl-3-methylthio-5,7-dihydro-2-benzothiophen-4-one: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzofuran-4-one: Similar structure but with a benzofuran ring instead of a benzothiophene ring.
Uniqueness: 1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
1-chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S2/c1-11(2)4-6-8(7(13)5-11)10(16(3)14)15-9(6)12/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLIVVCPNCQUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)S(=O)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)
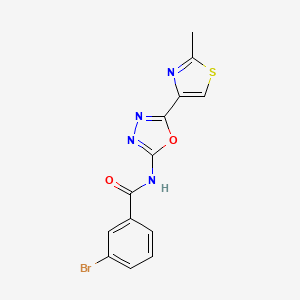
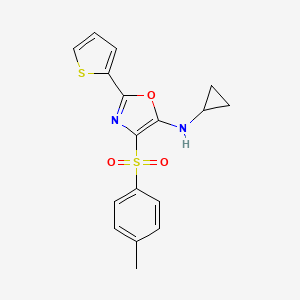
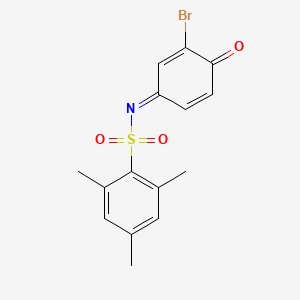
![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3016949.png)
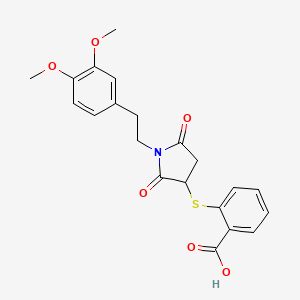



![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)
![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)

